![molecular formula C16H18FN3O3S B4239451 N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4239451.png)
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide
Overview
Description
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as protein kinase inhibitors, which are designed to target specific enzymes involved in cellular signaling pathways. TAK-659 has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively investigated.
Mechanism of Action
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide exerts its effects by inhibiting the activity of several protein kinases involved in cellular signaling pathways. In particular, it has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. By inhibiting BTK activity, N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide can prevent the activation and proliferation of B-cells, which are involved in the development of several types of cancer and autoimmune disorders.
Biochemical and Physiological Effects
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, as well as reduce the activity of immune cells involved in autoimmune disorders. Additionally, N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide has been shown to reduce the production of inflammatory cytokines, which are involved in the development of several types of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide has several advantages for use in lab experiments, including its potent inhibitory activity against several protein kinases involved in cellular signaling pathways. Additionally, N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide has been shown to have low toxicity in preclinical studies, which makes it an attractive candidate for further development as a therapeutic agent. However, N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide has several limitations, including its relatively short half-life and limited solubility in water, which could limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide, including further investigation of its mechanism of action and biochemical effects. Additionally, further preclinical studies are needed to evaluate the efficacy and safety of N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide in various disease models. Finally, the development of more potent and selective protein kinase inhibitors, including N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide, could lead to the development of more effective treatments for cancer, autoimmune disorders, and inflammatory diseases.
Scientific Research Applications
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit several protein kinases, including BTK, FLT3, and JAK3, which are involved in cellular signaling pathways that regulate immune cell function and cancer cell proliferation.
properties
IUPAC Name |
2-[ethyl-(4-fluorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-2-20(24(22,23)15-8-6-13(17)7-9-15)12-16(21)19-11-14-5-3-4-10-18-14/h3-10H,2,11-12H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUMPZSMJJHHAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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